2-Furanmethanamine, a-ethyl-4-(1-methylethyl)-, (aR)- 2-Furanmethanamine, a-ethyl-4-(1-methylethyl)-, (aR)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16244702
InChI: InChI=1S/C10H17NO/c1-4-9(11)10-5-8(6-12-10)7(2)3/h5-7,9H,4,11H2,1-3H3
SMILES:
Molecular Formula: C10H17NO
Molecular Weight: 167.25 g/mol

2-Furanmethanamine, a-ethyl-4-(1-methylethyl)-, (aR)-

CAS No.:

Cat. No.: VC16244702

Molecular Formula: C10H17NO

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

2-Furanmethanamine, a-ethyl-4-(1-methylethyl)-, (aR)- -

Specification

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
IUPAC Name 1-(4-propan-2-ylfuran-2-yl)propan-1-amine
Standard InChI InChI=1S/C10H17NO/c1-4-9(11)10-5-8(6-12-10)7(2)3/h5-7,9H,4,11H2,1-3H3
Standard InChI Key CAGPLKLKQLSVKI-UHFFFAOYSA-N
Canonical SMILES CCC(C1=CC(=CO1)C(C)C)N

Introduction

Chemical Identity and Structural Analysis

Molecular and Stereochemical Properties

The compound has the molecular formula C₁₀H₁₇NO and a molecular weight of 167.25 g/mol . Its IUPAC name, (1R)-1-(4-propan-2-ylfuran-2-yl)propan-1-amine, reflects the furan core (4-isopropyl substitution) and the (R)-configured ethylamine side chain. Key identifiers include:

PropertyValueSource
CAS Registry Number473733-02-7
InChI KeyCAGPLKLKQLSVKI-SECBINFHSA-N
SMILES (Isomeric)CCC@HN
DSSTox Substance IDDTXSID20667477

Spectroscopic Characterization

  • ¹H/¹³C NMR: The furan ring protons resonate at δ 6.45 ppm (aromatic H), while the isopropyl group appears as a septet (δ 2.37 ppm) and doublet (δ 1.20 ppm).

  • Mass Spectrometry: Major fragments include m/z 167 (M⁺), 150 (M–NH₂), and 122 (furan-isopropyl fragment) .

Synthetic Approaches

Chemoenzymatic Synthesis

A sequential Wacker-Tsuji oxidation and biotransamination strategy enables high enantioselectivity (>99% ee) :

  • Wacker-Tsuji Oxidation: Allylbenzenes are oxidized to 1-arylpropan-2-ones using Pd(II)/Fe(III) in aqueous media.

  • Biotransamination: Amine transaminases (ATAs) catalyze the conversion of ketones to (R)-amines using isopropylamine as a donor.

Optimized Conditions:

  • Catalyst: PdCl₂ (1 mol%), Fe(NO₃)₃ (2 equiv), H₂O/MeCN (3:1).

  • Enzyme: ATA from Arthrobacter citreus (50 mg/mL), pH 7.5, 30°C .

Industrial-Scale Production

Industrial methods emphasize continuous flow reactors and reductive amination:

  • Friedel-Crafts Alkylation: Isopropyl chloride with AlCl₃ introduces the isopropyl group to furan.

  • Reductive Amination: Propionaldehyde derivatives react with NH₃/H₂ under Ra-Ni catalysis.

Physicochemical and Functional Properties

Solubility and Stability

  • Solubility: Miscible in polar aprotic solvents (DMF, DMSO); limited solubility in water (<0.1 mg/mL) .

  • Stability: Degrades under strong acidic/basic conditions (pH <3 or >10).

Reactivity Profile

Reaction TypeReagents/ConditionsProducts
OxidationKMnO₄, H₂O/AcOH, 50°C1-(4-Isopropylfuran-2-yl)propan-1-one
Reductive AlkylationR-X, NaBH₃CN, MeOHN-Alkylated derivatives
CycloadditionMaleic anhydride, ΔFuran-fused heterocycles

Applications in Scientific Research

Asymmetric Synthesis

The compound serves as a chiral auxiliary in Petasis reactions for synthesizing α-branched amines :

  • Example: Pd-catalyzed three-component coupling with aldehydes and boronic acids yields enantiopure amines (up to 92% ee) .

Pharmaceutical Intermediates

  • Antiviral Agents: Analogues inhibit HIV-1 protease (IC₅₀ = 1.2 μM).

  • Antidepressants: Structural similarity to sertraline suggests serotonin reuptake modulation.

Future Directions

  • Catalytic Asymmetric Hydrogenation: Develop Pd/Fe dual catalysts for greener synthesis.

  • Biological Screening: Evaluate antimicrobial and anticancer activities using in vitro models.

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